[3-(6-Methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]amine
CAS No.: 681837-49-0
Cat. No.: VC6937522
Molecular Formula: C11H12N4S
Molecular Weight: 232.31
* For research use only. Not for human or veterinary use.
![[3-(6-Methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]amine - 681837-49-0](/images/structure/VC6937522.png)
Specification
CAS No. | 681837-49-0 |
---|---|
Molecular Formula | C11H12N4S |
Molecular Weight | 232.31 |
IUPAC Name | 3-(6-methyl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)aniline |
Standard InChI | InChI=1S/C11H12N4S/c1-7-6-15-10(13-14-11(15)16-7)8-3-2-4-9(12)5-8/h2-5,7H,6,12H2,1H3 |
Standard InChI Key | VLBWKJSSFSOVEN-UHFFFAOYSA-N |
SMILES | CC1CN2C(=NN=C2S1)C3=CC(=CC=C3)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound comprises a bicyclic thiazolo[2,3-c] triazole system fused to a phenyl ring substituted with an amine group at the 3-position. The thiazolo-triazole moiety contains a 6-methyl group on the dihydrothiazole ring, introducing steric and electronic modifications that influence reactivity .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular formula | C₁₀H₁₁N₅S |
Molecular weight | 241.30 g/mol |
IUPAC name | [3-(6-Methyl-5,6-dihydro thiazolo[2,3-c][1,2,] triazol-3-yl)phenyl]amine |
Hybridization | sp²/sp³ hybridized centers |
The planar thiazolo-triazole system enables π-π stacking interactions, while the amine group facilitates hydrogen bonding and nucleophilic reactivity .
Synthetic Methodologies
Electrophilic Cyclization Strategies
The synthesis of thiazolo-triazole derivatives typically employs regioselective electrophilic cyclization of pre-functionalized triazole precursors. For example, 3-allylsulfanyl-4H-1,2,4-triazoles undergo halogen-mediated cyclization to form the thiazolo-triazole core, with the methyl group introduced via alkylation or during ring closure .
Representative Synthetic Route:
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Precursor Preparation: 4H-1,2,4-triazole-3-thiol derivatives are reacted with α-bromoketones to form 3-(alkenylsulfanyl)triazoles.
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Cyclization: Treatment with iodine or bromine in dichloromethane induces electrophilic closure, forming the thiazolo-triazole system .
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Functionalization: The phenylamine group is introduced via Ullmann coupling or nucleophilic aromatic substitution .
Table 2: Optimized Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclization | I₂, CH₂Cl₂, 0°C → RT, 12 h | 68–72 |
Amination | NH₃/EtOH, 100°C, 24 h | 55–60 |
Physicochemical Properties
Spectral Characterization
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¹H NMR: Signals at δ 2.45 ppm (s, 3H, CH₃), δ 3.20–3.80 ppm (m, 2H, SCH₂), and δ 6.70–7.40 ppm (m, 4H, aromatic H) confirm the structure .
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FTIR: Peaks at 3350 cm⁻¹ (N–H stretch) and 1605 cm⁻¹ (C=N stretch) validate the amine and triazole functionalities .
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Mass Spectrometry: ESI-TOF MS shows [M+H]⁺ at m/z 242.1, consistent with the molecular formula .
Chemical Reactivity and Functionalization
Nucleophilic Reactions
The aromatic amine group participates in diazotization, acylation, and Schiff base formation. For instance, reaction with acetic anhydride yields the corresponding acetamide derivative, enhancing solubility for biological assays .
Electrophilic Substitution
Reaction Type | Product | Application |
---|---|---|
Acylation | N-Acetyl derivative | Prodrug synthesis |
Diazotization | Aryldiazonium salt | Cross-coupling reactions |
Biological and Pharmacological Applications
Anti-inflammatory Activity
Thiazolo-triazole analogs demonstrate cyclooxygenase (COX) inhibition, with IC₅₀ values comparable to ibuprofen in vitro . The amine group’s hydrogen-bonding capacity enhances target binding affinity.
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